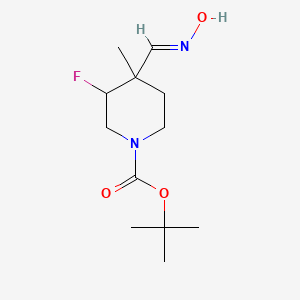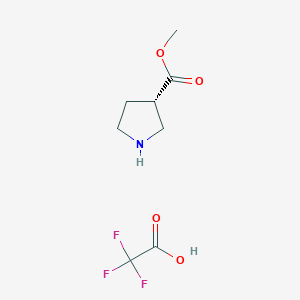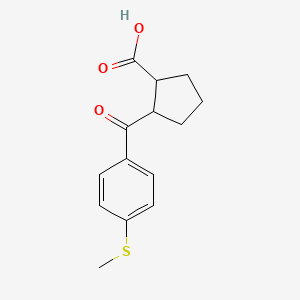![molecular formula C7Cl2F6O B1403844 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene CAS No. 1417566-55-2](/img/structure/B1403844.png)
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
Overview
Description
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene typically involves the introduction of fluorine atoms onto a benzene ring. One common method is the halogenation of a suitable precursor, such as a tetrafluorobenzene derivative, followed by the introduction of the chloro(difluoro)methoxy group. This can be achieved through a series of reactions involving chlorination and fluorination under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive fluorine and chlorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic attack.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, although the multiple fluorine atoms may reduce its reactivity.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Electrophilic substitution: Reagents such as halogens or nitronium ions can be used, often in the presence of a catalyst.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation may result in the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Material science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.
Medicinal chemistry: Fluorinated aromatic compounds are often explored for their potential biological activity and use in drug development.
Environmental chemistry: The compound can be studied for its environmental impact and behavior in various ecosystems.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-3,5-difluorobenzene
- 4-(Chlorodifluoromethoxy)aniline
Uniqueness
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is unique due to the combination of multiple fluorine atoms and the chloro(difluoro)methoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F6O/c8-1-2(10)4(12)6(5(13)3(1)11)16-7(9,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABHULROHPFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)
![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1403763.png)
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)
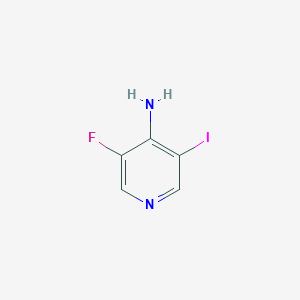

![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)
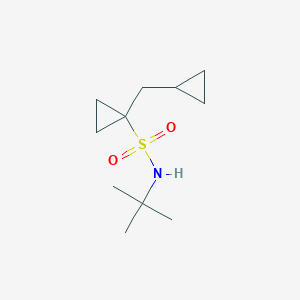
![2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1403777.png)
![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)
